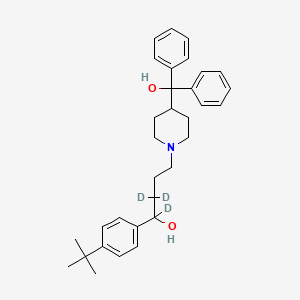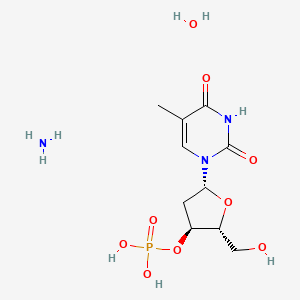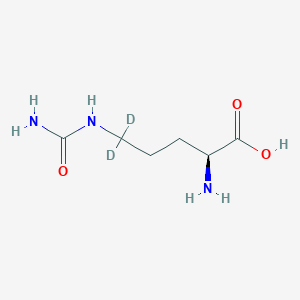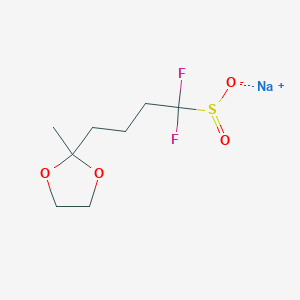
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The compound is isotopically labeled with carbon-13 at positions 1, 2, and 3, which makes it useful in various scientific studies, particularly in tracing and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide, which can then undergo further substitution.
Major Products
The major products formed from these reactions include quinone derivatives, saturated phenylpropanoids, and various substituted phenylpropanoids.
科学研究应用
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenylpropanoids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isotopic labeling allows for detailed studies of these interactions and the compound’s metabolic fate.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite with similar structural features but lacking the isotopic labeling.
4-Hydroxycinnamic acid: Another phenylpropanoid with a similar backbone but different functional groups.
Uniqueness
The isotopic labeling of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid makes it unique and valuable for tracing studies and mechanistic investigations. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.
属性
分子式 |
C9H8O3 |
|---|---|
分子量 |
167.14 g/mol |
IUPAC 名称 |
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i3+1,6+1,9+1 |
InChI 键 |
NGSWKAQJJWESNS-FJXVDKIJSA-N |
手性 SMILES |
C1=CC(=CC=C1/[13CH]=[13CH]/[13C](=O)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![D-[3-2H]Glucose](/img/structure/B12057919.png)






![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)

